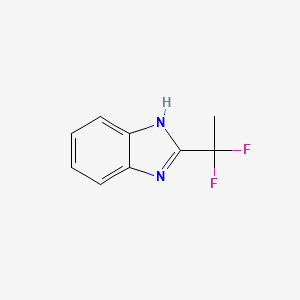

1H-Benzimidazole, 2-(1,1-difluoroethyl)-

Description

Significance of the Benzimidazole (B57391) Core in Contemporary Chemical Sciences

The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a privileged structure in medicinal chemistry and materials science. nih.gov Its prevalence in a wide array of biologically active compounds underscores its importance. ijpsjournal.comresearchgate.net The structural rigidity and the presence of both hydrogen bond donors and acceptors in the benzimidazole core allow for specific interactions with biological targets such as enzymes and receptors. nih.gov This versatility has made it a cornerstone in the development of numerous therapeutic agents. ihmc.us The ability to readily modify the benzimidazole scaffold at various positions allows for the fine-tuning of its physicochemical and biological properties, making it an attractive starting point for the design of novel functional molecules. nih.gov

The Strategic Role of Fluorination in Modulating Molecular Architecture and Reactivity

Fluorination, the process of introducing fluorine atoms into a molecule, is a powerful strategy in modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's characteristics. nih.gov

The introduction of fluorine can alter a molecule's:

Lipophilicity: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life. nih.gov

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially enhancing binding affinity and potency. acs.org

Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for molecular interactions. nih.gov

In the context of 1H-Benzimidazole, 2-(1,1-difluoroethyl)-, the difluoroethyl group at the 2-position significantly impacts its electronic properties and potential interactions.

Academic Research Context of 1H-Benzimidazole, 2-(1,1-difluoroethyl)- within Fluorinated Heterocycles

The study of fluorinated heterocycles, including 1H-Benzimidazole, 2-(1,1-difluoroethyl)-, is a vibrant area of academic research. dntb.gov.ua Scientists are actively exploring new synthetic methodologies to efficiently introduce fluorinated substituents onto heterocyclic scaffolds. nih.gov Research efforts are also directed towards understanding the structure-activity relationships of these compounds to design molecules with tailored properties for various applications. nih.gov The investigation of compounds like 1H-Benzimidazole, 2-(1,1-difluoroethyl)- contributes to the broader understanding of how fluorination impacts the chemical and biological behavior of heterocyclic systems. ossila.com While specific research on 1H-Benzimidazole, 2-(1,1-difluoroethyl)- is not extensively documented in publicly available literature, its structural motifs are of interest in the design of novel bioactive compounds. The synthesis and properties of related fluorinated benzimidazoles are subjects of ongoing investigation. nih.govnih.gov

Properties

IUPAC Name |

2-(1,1-difluoroethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c1-9(10,11)8-12-6-4-2-3-5-7(6)13-8/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVLRMBMMQWDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 1H-Benzimidazole, 2-(1,1-difluoroethyl)-, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum, one would expect to observe signals corresponding to the aromatic protons of the benzimidazole (B57391) ring and the methyl protons of the 1,1-difluoroethyl group. The aromatic region would likely display complex splitting patterns due to the coupling between adjacent protons. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the difluoroethyl substituent. The methyl group protons would appear as a triplet due to coupling with the two adjacent fluorine atoms.

Interactive Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic-H | 7.20 - 7.80 | Multiplet | - |

| -CH₃ | ~2.0 | Triplet | ³JHF ≈ 15-20 Hz |

| N-H | Broad singlet | - | - |

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atom of the CF₂ group would exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. The methyl carbon would appear as a quartet due to coupling with the three protons. The benzimidazole ring carbons would have distinct chemical shifts, with C2 being significantly influenced by the attached difluoroethyl group.

Interactive Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| C2 | ~150-155 | Triplet | ¹JCF ≈ 240-250 Hz |

| Aromatic-C | 110 - 140 | Singlet/Doublet | - |

| CF₂ | ~120-125 | Triplet | ¹JCF ≈ 240-250 Hz |

| -CH₃ | ~20-25 | Quartet | ¹JCH ≈ 125 Hz |

Note: This table is predictive and not based on experimental data.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For 1H-Benzimidazole, 2-(1,1-difluoroethyl)-, a single resonance would be expected for the two equivalent fluorine atoms. This signal would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shift would be indicative of the electronic environment of the CF₂ group.

Interactive Table: Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -CF₂- | ~ -90 to -110 | Quartet | ³JFH ≈ 15-20 Hz |

Note: This table is predictive and not based on experimental data.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

IR spectroscopy would be used to identify the characteristic functional groups present in the molecule. Key vibrational bands would include the N-H stretch of the imidazole (B134444) ring, C-H stretches of the aromatic and alkyl groups, C=N and C=C stretching vibrations of the benzimidazole ring, and strong C-F stretching bands characteristic of the difluoroethyl group.

Interactive Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=N and C=C Stretch | 1450-1620 | Medium to Strong |

| C-F Stretch | 1000-1200 | Strong |

Note: This table is predictive and not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzimidazole system is expected to show characteristic absorption bands in the UV region, typically around 240-280 nm, corresponding to π-π* transitions of the conjugated system. The presence of the difluoroethyl group might cause a slight shift in the absorption maxima compared to the parent benzimidazole.

Interactive Table: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λmax (nm) | Solvent |

| π-π | ~245 | Methanol/Ethanol |

| π-π | ~275 | Methanol/Ethanol |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Patterns

Mass spectrometry would be used to determine the exact molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. High-resolution mass spectrometry (HRMS) would be expected to provide the molecular formula with high accuracy. The fragmentation pattern would likely involve the loss of small molecules such as HF or the ethyl group.

Interactive Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]+ | 182.07 |

| [M-HF]+ | 162.06 |

| [M-C₂H₃F₂]+ | 117.05 |

Note: This table is predictive and not based on experimental data.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. researchgate.net It is widely used to investigate the electronic structure and properties of organic molecules, including benzimidazole (B57391) derivatives. nih.govnih.gov

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometric optimization. For 1H-Benzimidazole, 2-(1,1-difluoroethyl)-, this would involve calculating the total energy for various arrangements of its atoms and finding the geometry with the minimum energy. This process yields equilibrium bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial, especially for the 2-(1,1-difluoroethyl) substituent, to identify different rotational isomers (conformers) and their relative energies. The potential energy landscape can reveal the most stable conformer and the energy barriers to rotation around key single bonds. acs.org For instance, the rotation of the NH2 group in a related molecule, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, was found to have a rotational barrier of 6.08057 kcal/mol, calculated at the DFT-B3LYP/6-311++G(d,p) level of theory. acs.org

Table 1: Representative Optimized Geometric Parameters for a 2-Substituted Benzimidazole Derivative (Calculated) Note: This data is representative of a typical 2-substituted benzimidazole and not specific to 1H-Benzimidazole, 2-(1,1-difluoroethyl)-.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (imidazole) | 1.38 | |

| C=N (imidazole) | 1.32 | |

| N-C-N (imidazole) | 113.5 | |

| C-C (benzene) | 1.40 | |

| C-H (benzene) | 1.08 | |

| C-C (substituent) | 1.52 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

For benzimidazole derivatives, the HOMO is typically localized over the benzimidazole ring, while the LUMO distribution can be influenced by the nature of the substituent at the 2-position. The introduction of the electron-withdrawing 1,1-difluoroethyl group is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap, thereby influencing its reactivity.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for Benzimidazole Derivatives Note: This data is compiled from studies on various benzimidazole derivatives to illustrate typical values. researchgate.netnih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzimidazole (BI) | -6.5 | -0.9 | 5.6 |

| 2-Methylbenzimidazole (2-CH3BI) | -6.3 | -0.8 | 5.5 |

| 2-Mercaptobenzimidazole (2-SHBI) | -6.1 | -1.5 | 4.6 |

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.govnih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. This helps in assigning specific vibrational modes to the observed absorption bands. For benzimidazole derivatives, characteristic peaks for N-H stretching, C=N stretching, and aromatic C-H bending are of particular interest. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. nih.gov By comparing the calculated shifts with experimental data, the structural assignment can be validated. For 1H-Benzimidazole, 2-(1,1-difluoroethyl)-, predicting the ¹H and ¹³C chemical shifts of the difluoroethyl group and the benzimidazole core would be a key application.

DFT provides a framework for calculating various reactivity descriptors that quantify a molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net These parameters help in understanding the molecule's reactivity in different chemical environments.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution on the molecule's surface. mdpi.com It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For a benzimidazole derivative, the MESP would likely show a negative potential (red/yellow) around the nitrogen atoms of the imidazole (B134444) ring, indicating their nucleophilic character, and a positive potential (blue) around the N-H proton, highlighting its acidic nature. mdpi.com The fluorine atoms in the 2-(1,1-difluoroethyl) group would create a region of high negative potential.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the topology of the electron density to characterize chemical bonding and intermolecular interactions. pitt.edunih.gov QTAIM analysis can identify bond critical points (BCPs) between atoms, which are indicative of an interaction. mdpi.com The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. mdpi.com

For 1H-Benzimidazole, 2-(1,1-difluoroethyl)-, QTAIM would be invaluable for studying intermolecular hydrogen bonds (e.g., N-H···N) that are crucial for its crystal packing and interactions with biological targets. It can also characterize weaker interactions, such as C-H···F, which may be present due to the fluorinated substituent. nih.gov

Molecular Dynamics (MD) Simulations for Time-Dependent Molecular Behavior

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes over time. mdpi.com

For 1H-Benzimidazole, 2-(1,1-difluoroethyl)-, MD simulations could be used to:

Study its conformational dynamics in different solvents.

Investigate its interaction with biological macromolecules, such as proteins or DNA, to understand its potential mechanism of action. semanticscholar.org Key metrics from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's position and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

Simulate its permeation across cell membranes, a critical aspect of drug delivery. mdpi.com

MD simulations on benzimidazole derivatives have been used to explore their stability in complex with various biological targets, providing valuable information on binding modes and interaction energies. tandfonline.comresearchgate.net

Quantum Chemical Assessment of Acidity, Basicity, and Protonation States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the physicochemical properties of heterocyclic compounds like benzimidazoles. dergipark.org.tr These methods can elucidate the acidity of the N-H proton, the basicity of the imine nitrogen, and the preferred protonation states, which are crucial for understanding the molecule's behavior in biological systems.

The acidity and basicity of the benzimidazole scaffold are significantly influenced by the nature of the substituent at the C2 position. The 1,1-difluoroethyl group in 2-(1,1-difluoroethyl)-1H-benzimidazole is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect is anticipated to have a pronounced impact on the protonation equilibrium of the molecule.

Acidity: The electron-withdrawing nature of the 2-(1,1-difluoroethyl) group is expected to increase the acidity of the N1-H proton compared to unsubstituted benzimidazole. By stabilizing the resulting benzimidazolide (B1237168) anion through inductive effects, the pKa for the deprotonation of the N1-H is predicted to be lower.

Basicity: Conversely, the basicity of the N3 atom is expected to be significantly reduced. The electron-withdrawing 1,1-difluoroethyl group will decrease the electron density on the imidazole ring, making the lone pair of electrons on the N3 atom less available for protonation.

Protonation States: The protonation state of 2-(1,1-difluoroethyl)-1H-benzimidazole will be highly dependent on the pH of the environment. In acidic conditions, protonation at the N3 position would likely occur, although it would be less favorable than for benzimidazoles with electron-donating substituents. In neutral or basic conditions, the neutral form or the deprotonated anionic form would predominate.

A theoretical study on related benzimidazole derivatives using DFT calculations can provide insights into the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr For 2-(1,1-difluoroethyl)-1H-benzimidazole, the MEP would likely show a region of high positive potential around the N1-H group, indicating its propensity for deprotonation, and a region of less negative potential around the N3 atom compared to alkyl-substituted benzimidazoles, reflecting its reduced basicity. The energy of the HOMO is expected to be lowered due to the electron-withdrawing substituent, which would correlate with a higher ionization potential.

Table 1: Predicted Acid-Base Properties of 2-(1,1-difluoroethyl)-1H-benzimidazole in Comparison to Related Compounds

| Compound | Substituent at C2 | Predicted pKa (N1-H Acidity) | Predicted pKb (N3 Basicity) |

| 2-Methylbenzimidazole | -CH3 (electron-donating) | ~12.9 | ~7.9 |

| Benzimidazole | -H | ~12.3 | ~8.5 |

| 2-(1,1-difluoroethyl)-1H-benzimidazole | -CH(F)2CH3 (electron-withdrawing) | < 12.3 | > 8.5 |

Note: The values for 2-(1,1-difluoroethyl)-1H-benzimidazole are predictive and based on the electronic effects of the substituent as inferred from computational studies on other benzimidazole derivatives.

Computational Modeling of Molecular Recognition Processes

Computational modeling is a powerful tool to simulate and predict how small molecules like 2-(1,1-difluoroethyl)-1H-benzimidazole interact with biological macromolecules. drugtargetreview.comcompchem.nl These in silico methods, including molecular docking and molecular dynamics simulations, can provide detailed insights into binding affinities, modes of interaction, and the structural basis for molecular recognition.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-biomacromolecule complex over time, providing information on the stability of the interaction and conformational changes in both the ligand and the receptor. nih.gov For 2-(1,1-difluoroethyl)-1H-benzimidazole, MD simulations could reveal the stability of its binding within a protein's active site, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atoms.

The simulation would typically involve placing the docked pose of the benzimidazole derivative into a solvated model of the biomacromolecule and simulating its movement over nanoseconds to microseconds. Analysis of the simulation trajectory can provide information on root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and detailed analysis of intermolecular interactions.

Benzimidazole derivatives have been extensively studied for their ability to bind and stabilize G-quadruplex DNA structures, which are non-canonical secondary structures found in telomeres and oncogene promoter regions. nih.govnih.gov These structures are considered promising targets for anticancer drug development. nih.gov

Computational studies, particularly molecular docking, have been instrumental in elucidating the binding modes of benzimidazole-based ligands to G-quadruplex DNA. nih.govrsc.org These studies often show that the planar benzimidazole ring can stack onto the terminal G-tetrads of the G-quadruplex through π-π interactions. nih.gov The substituents on the benzimidazole ring play a crucial role in modulating this interaction and conferring selectivity.

Table 2: Representative Docking Scores and Predicted Interactions of a Hypothetical Benzimidazole Ligand with G-quadruplex DNA

| G-quadruplex Target | Docking Score (kcal/mol) | Key Predicted Interactions |

| Human Telomeric (23-mer) | -8.5 | π-π stacking with terminal G-tetrad, H-bonding with phosphate (B84403) backbone |

| c-MYC Promoter | -7.9 | Groove binding, van der Waals contacts with loop nucleotides |

Note: These are representative values based on studies of other benzimidazole-G-quadruplex complexes and are intended to be illustrative.

Molecular docking is a widely used computational technique to predict the binding orientation of a small molecule to a protein target. nih.govmdpi.comnih.gov For 2-(1,1-difluoroethyl)-1H-benzimidazole, docking studies could be performed against a variety of enzymes to explore its potential as an inhibitor. Benzimidazole derivatives have been shown to inhibit enzymes such as α-amylase, α-glucosidase, and various kinases. mdpi.comnih.gov

A typical docking study would involve preparing the 3D structure of the target enzyme and the ligand. The ligand is then placed into the active site of the enzyme, and a scoring function is used to estimate the binding affinity for various poses. The results can provide a plausible binding mode, identifying key amino acid residues involved in the interaction.

For instance, docking of 2-(1,1-difluoroethyl)-1H-benzimidazole into the active site of an enzyme like a kinase could reveal hydrogen bonding between the benzimidazole N-H and backbone carbonyls of the hinge region, a common interaction for kinase inhibitors. The difluoroethyl group could project into a hydrophobic pocket, with the fluorine atoms potentially forming favorable contacts with specific residues.

Table 3: Illustrative Docking Results of a Benzimidazole Derivative with a Model Enzyme Active Site

| Enzyme Target | Binding Energy (kcal/mol) | Interacting Residues | Predicted Interaction Type |

| Tyrosine Kinase (Model) | -9.2 | Met341, Leu273 | Hydrogen Bond, Hydrophobic |

| α-Glucosidase (Model) | -7.8 | Asp215, Arg442 | Ionic Interaction, Hydrogen Bond |

Note: The data presented are hypothetical and serve to illustrate the type of information that can be obtained from enzyme docking studies.

Structure Activity Relationship Sar Studies of 1h Benzimidazole, 2 1,1 Difluoroethyl and Analogues

Impact of the 1,1-Difluoroethyl Moiety on Molecular Lipophilicity and Steric Profile

The substitution of hydrogen atoms with fluorine can profoundly alter a molecule's lipophilicity (logP) and steric dimensions, which are critical factors for membrane permeability and drug-receptor interactions. nih.govnih.gov

From a steric perspective, the 1,1-difluoroethyl group is larger than a non-fluorinated ethyl group. The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), meaning the gem-difluoro substitution significantly increases the volume of the side chain. This added bulk can be crucial for fitting into the binding pocket of a target protein, either by creating more favorable van der Waals contacts or by sterically preventing an unfavorable binding conformation. The cross-sectional area of a drug is a key property controlling membrane binding, making fluorine a useful tool for modulating this parameter. nih.gov

| Substituent at C2 | Relative Lipophilicity (logP) Change | Relative Steric Bulk | Key Physicochemical Characteristics |

|---|---|---|---|

| -CH2CH3 (Ethyl) | Baseline | Baseline | Standard alkyl substituent. |

| -CF2CH3 (1,1-Difluoroethyl) | Generally Increased | Increased | Gem-difluoro group often enhances lipophilicity; acts as a weak hydrogen bond acceptor. |

| -CF3 (Trifluoromethyl) | Often Decreased | Increased | Strong electron-withdrawing group; can decrease lipophilicity depending on the scaffold. nih.gov |

| -CH(OH)CH3 (Hydroxyethyl) | Decreased | Increased | Introduces hydrogen bond donor/acceptor capabilities; increases polarity. |

Electronic Effects of Fluorine Atoms on Aromaticity and Reactivity of the Benzimidazole (B57391) Ring

The two highly electronegative fluorine atoms in the 1,1-difluoroethyl group exert a powerful electron-withdrawing effect on the rest of the molecule through a negative inductive effect (-I). This has significant consequences for the electronic properties of the benzimidazole ring system.

This inductive pull of electrons lowers the electron density at the C2 carbon to which the side chain is attached. This, in turn, influences the pKa of the benzimidazole nitrogens. The pKa of a functional group can significantly alter a drug's ionization state, lipophilicity, and potential for toxic effects. nih.gov For benzimidazole, which has a typical aqueous pKa of around 5.5, this effect is twofold. amazonaws.com The N1-H becomes more acidic (lower pKa for deprotonation), and the N3 nitrogen becomes less basic (lower pKa of its conjugate acid). nih.govacs.org This reduction in basicity can weaken ionic interactions with acidic residues in a protein binding site.

Furthermore, the electron-withdrawing nature of the difluoroethyl group can modulate the aromaticity of the benzimidazole ring. By pulling electron density away, it can affect the ring's ability to participate in π-π stacking or cation-π interactions, which are common in drug-receptor binding. The electron density distribution across the heterocyclic system is altered, which can change its reactivity towards metabolic enzymes or its interaction with biological targets. rsc.org

| Property | Unsubstituted Benzimidazole (Reference) | 2-(1,1-Difluoroethyl)-1H-Benzimidazole | Rationale |

|---|---|---|---|

| N3 Basicity (pKa of conjugate acid) | ~5.5 amazonaws.com | < 5.5 | Strong -I effect of the -CF2CH3 group reduces electron density on the imidazole (B134444) ring, making N3 less available for protonation. nih.gov |

| N1 Acidity (pKa) | ~12.8 | < 12.8 | The -I effect stabilizes the resulting anion after deprotonation, making the N1 proton more acidic. |

| Electron Density at C2 | High | Significantly Lowered | Direct attachment of the strong electron-withdrawing group. |

| Susceptibility to Electrophilic Attack | Moderate | Decreased | Reduced electron density on the aromatic system makes it less nucleophilic. |

Systematic Positional and Substituent Effects on Molecular Interactions

SAR studies reveal that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are critical for modulating biological activity. researchgate.net

Role of Substituents at the N1-Position of the Benzimidazole Ring

For instance, studies on various benzimidazole series have shown that introducing alkyl or benzyl (B1604629) groups at the N1 position can lead to potent biological activity. nih.gov The size and nature of the substituent are critical. In some cases, long, hydrophobic alkyl chains at N1 have been found to increase anticancer activity, likely by enhancing membrane permeation. nih.gov Conversely, introducing bulky or polar groups can sometimes be detrimental, depending on the specific target. QSAR studies have identified the field effect of substituents at the N1 position as a significant parameter for tuberculostatic activity. nih.gov

| N1-Substituent Type | General Effect on Activity | Example/Rationale | Reference |

|---|---|---|---|

| Small Alkyl (e.g., -CH3) | Variable; can be favorable. | Blocks N-H tautomerization; can provide beneficial steric interactions. | nih.gov |

| Long-chain Alkyl (e.g., -C7H15) | Often increases activity against certain targets. | Increases lipophilicity, which can improve cell membrane penetration. | nih.gov |

| Benzyl | Often enhances activity. | Introduces an additional aromatic ring for potential π-π interactions. | researchgate.net |

| Substituted Phenyl | Highly dependent on the substituent on the phenyl ring. | Electron-withdrawing or donating groups can fine-tune electronic properties. | aip.org |

| Polar/Hydrophilic Groups | Often decreases activity. | Can reduce membrane permeability and may not fit in hydrophobic binding pockets. | nih.gov |

Influence of Halogen and Other Substituents on the Benzo Ring

The benzene (B151609) portion of the benzimidazole ring offers positions (primarily C5 and C6) where substituents can significantly modulate activity. researchgate.net The electronic properties of these substituents are particularly important.

Electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), are frequently used. For example, a chloro group at the 5- or 6-position often enhances the antimicrobial activity of benzimidazole derivatives. nih.gov Similarly, electron-donating groups like methoxy (B1213986) (-OCH₃) can also have a profound, though different, impact. The introduction of substituents at the meta position of the benzo ring (C5 or C6) has been shown to be optimal for the activity of some antimicrobial benzimidazoles. nih.gov

| Position | Substituent Type | General Effect on Activity | Example/Rationale | Reference |

|---|---|---|---|---|

| C5/C6 | -Cl, -F (Halogen) | Often enhances activity. | Increases lipophilicity and can act as a hydrogen bond acceptor. Para-fluoro substitution on a phenyl ring at N1 showed good binding affinity in one study. | aip.org |

| C5/C6 | -NO₂ (Nitro) | Can be crucial for activity. | Strong electron-withdrawing group; significantly alters electronic profile. | nih.gov |

| C5/C6 | -OCH₃ (Methoxy) | Variable; can increase or decrease activity. | Electron-donating group; can influence metabolism and binding. A bulky methoxy group diminished antibacterial activity in one series. | nih.gov |

| C5/C6 | -CH₃ (Methyl) | Generally favorable. | Small, lipophilic group that can fill small hydrophobic pockets. 5,6-dimethyl substitution is common in active compounds. | nih.gov |

| C5/C6 | Unsubstituted (-H) | Baseline activity. | In some series, unsubstituted compounds showed broad-spectrum activity. | nih.gov |

Exploration of Modifications to the 1,1-Difluoroethyl Side Chain

The C2-substituent is a primary determinant of a benzimidazole's biological target and potency. Modifying the 1,1-difluoroethyl side chain offers a rich avenue for SAR exploration. While direct modifications are not widely reported, principles of bioisosteric replacement can guide rational design. domainex.co.uknih.gov

Bioisosteres are functional groups with similar steric and electronic properties that can be interchanged to improve a molecule's characteristics. The difluoromethyl group (-CHF₂) is recognized as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, as it can act as a lipophilic hydrogen-bond donor. researchgate.net The 1,1-difluoroethyl group could be considered a more lipophilic and sterically larger version of a hydroxyethyl (B10761427) or acetyl group.

Potential modifications could include:

Changing the alkyl chain length: Shortening to a difluoromethyl or lengthening to a difluoropropyl group would alter both steric bulk and lipophilicity.

Altering the fluorination pattern: Moving the fluorines to the terminal carbon (2,2-difluoroethyl) would change the electronic impact on the benzimidazole ring. A trifluoromethyl group (-CF₃) is another common replacement. researchgate.net

Bioisosteric replacement: The entire side chain could be replaced with other known C2 substituents like heterocyclic rings (e.g., furan, thiazole), amides, or thioethers to target different biological endpoints. nih.govnih.govchemrxiv.org For example, replacing an amide with a 1,2,3-triazole has been shown to improve pharmacokinetic properties while maintaining biological activity. chemrxiv.org

Theoretical Correlations Between Structural Features and Biological Interaction Profiles

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools used to understand and predict the biological activity of compounds like 2-(1,1-difluoroethyl)-1H-benzimidazole. nih.govresearchgate.net

3D-QSAR models, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), correlate the 3D properties of molecules with their biological activity. These models generate contour maps that highlight regions where certain properties are favorable or unfavorable for activity. For example, a QSAR study on FXR agonists showed that hydrophobic features and aromatic rings were key for activity. researchgate.net Another study on benzimidazole carboxamides used 3D-QSAR to identify molecular properties influencing antioxidant activity. nih.gov

Molecular docking simulates the binding of a ligand into the active site of a protein, providing insights into potential interactions. For benzimidazoles, docking studies have revealed key hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in target proteins like DNA gyrase or beta-tubulin. aip.orgsemanticscholar.org For 2-(1,1-difluoroethyl)-1H-benzimidazole, docking could elucidate how the difluoroethyl group fits into a binding pocket and whether the fluorine atoms engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein.

| Descriptor Type | Example Descriptor | Significance in SAR | Reference |

|---|---|---|---|

| Electronic | Field Effect / Hammett Parameters | Quantifies the electron-donating or -withdrawing ability of substituents, which affects pKa and binding. | nih.gov |

| Steric | Molar Refractivity (MR) / van der Waals Volume | Relates to the size and bulk of substituents, which must be optimal to fit into a binding pocket. | nih.gov |

| Hydrophobic | logP / ClogP | Measures lipophilicity, which is crucial for membrane permeability and hydrophobic interactions. | nih.gov |

| Topological | BCUT (Burden Eigenvalues) | Describes molecular branching and shape, which can influence selectivity. | nih.gov |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons in charge-transfer interactions. | researchgate.net |

Mechanistic Applications in Chemical Biology and Emerging Materials Science

Molecular Design Principles for Enzyme Modulators and Inhibitors

The benzimidazole (B57391) structure serves as a critical pharmacophore for designing molecules that can interact with and modulate the activity of various enzymes. The strategic placement of substituents, such as the difluoroethyl group, is a key principle in optimizing potency and selectivity.

Mechanistic Studies of Kinase Inhibition (e.g., PI3Kα)

Benzimidazole derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes central to cell signaling pathways that regulate growth, proliferation, and survival. google.com The PI3Kα isoform, in particular, is frequently mutated in human cancers, making it a key therapeutic target. google.com

A notable example is ZSTK474, a pan-class I PI3K inhibitor featuring a 2-(difluoromethyl)-1H-benzimidazole core. nih.gov Structure-activity relationship (SAR) studies on ZSTK474 have revealed that substitutions on the benzimidazole ring significantly impact inhibitory potency against class Ia PI3K enzymes, including p110α (PI3Kα). nih.gov For instance, a 6-amino-4-methoxy analogue of a ZSTK474 derivative demonstrated a more than 1000-fold increase in potency against PI3Kα, as well as its common mutant forms (H1047R and E545K). nih.gov

Computational studies on other fluorinated benzimidazole-based PI3K inhibitors have provided insight into the binding mechanism. The nitrogen atom of the (difluoromethyl)-1H-benzimidazole fragment can interact with the positively charged Lys779 residue in the PI3Kδ catalytic site, while other parts of the molecule form hydrogen bonds with residues like Val828. nih.gov The introduction of a difluoro group to a 2-methyl-1H-benzimidazole fragment in one series of compounds was shown to increase the stabilization energy of the complex, highlighting the favorable contribution of fluorine in ligand-protein interactions. nih.gov

| Compound/Analogue | Target Kinase(s) | Key Findings |

| ZSTK474 Analogue | PI3Kα, p110β, p110δ | The 6-amino-4-methoxy analogue showed a >1000-fold potency enhancement. nih.gov |

| Fluorinated Benzimidazole | PI3Kδ | The difluoro group increased the stabilization energy of the ligand-protein complex. nih.gov |

Interactions with Other Biological Targets (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The benzimidazole scaffold is also integral to the design of inhibitors for cholinesterases, enzymes that hydrolyze the neurotransmitter acetylcholine. While acetylcholinesterase (AChE) has been a traditional target for Alzheimer's disease (AD) therapy, butyrylcholinesterase (BChE) levels increase as the disease progresses, making it an important target for later-stage treatment. nih.govnih.gov

Benzimidazole-based inhibitors have been developed that show high selectivity for BChE over AChE. nih.govnih.govresearchgate.net The mechanism of inhibition can be either reversible or pseudo-irreversible. For example, benzimidazole-carbamates have been designed as pseudo-irreversible inhibitors, where the carbamate (B1207046) moiety is transferred to the serine residue in the active site of BChE, causing prolonged inactivation. nih.gov Molecular docking studies help elucidate the binding modes, revealing that interactions like π-stacking and the presence of hydrogen bond donors contribute to inhibitor potency. nih.gov The structural differences between the active sites of AChE and BChE can be exploited to achieve selectivity; compounds may fit well within the BChE binding site while having steric clashes with residues in the AChE active site. nih.gov

| Compound Class | Target Enzyme | Inhibition Mechanism | Selectivity |

| Benzimidazole-Carbamates | Butyrylcholinesterase (BChE) | Pseudo-irreversible carbamoylation of active site serine. nih.gov | Selective for BChE over AChE. nih.gov |

| Benzimidazole-Thiazole Hybrids | AChE and BChE | Reversible inhibition. nih.gov | Varied, with some compounds showing preference for BChE. nih.govbiointerfaceresearch.com |

Investigation of Antimicrobial Action Mechanisms (e.g., Growth Inhibition)

Benzimidazole derivatives constitute a significant class of antimicrobial agents with activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net While the precise mechanism of action is not always fully elucidated and can differ between species, it is generally understood to involve the disruption of essential cellular processes, leading to growth inhibition. nih.govresearchgate.net

The difference in cell wall structure between Gram-positive and Gram-negative bacteria is a key factor influencing the activity of these compounds, affecting their permeability into the cell. nih.gov For some derivatives, the antimicrobial effect is significantly enhanced upon complexation with metal ions like Ag(I), Cu(II), or Fe(III). nih.gov In certain cases, the metal complexes exhibit potent antifungal activity against strains like Candida albicans, even when the parent benzimidazole ligand is inactive. nih.gov This suggests that the metal center plays a crucial role in the mechanism, possibly by facilitating interactions with microbial targets or by altering the compound's uptake and localization.

| Organism Type | Example Species | General Finding |

| Gram-positive Bacteria | Staphylococcus aureus | Benzimidazole derivatives show significant inhibitory activity. nih.govresearchgate.net |

| Gram-negative Bacteria | Escherichia coli | Activity is often observed, though it can be lower than against Gram-positive bacteria. nih.gov |

| Fungi | Candida albicans | Activity is demonstrated by many derivatives, especially metal complexes. researchgate.netnih.gov |

Modulation of Nucleic Acid Conformations (e.g., G-quadruplex DNA Stabilization)

G-quadruplexes (G4s) are non-canonical, four-stranded DNA structures that form in guanine-rich sequences, such as those found in human telomeres and gene promoter regions. The stabilization of these structures by small molecules is a promising anticancer strategy because it can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality. nih.gov

Bisbenzimidazole derivatives have been shown to be effective G4-stabilizing agents. nih.gov The mechanism of interaction involves the ligand binding to the G4 structure, often through π-π stacking interactions with the planar G-quartets and electrostatic interactions with the phosphate (B84403) backbone. rsc.org Some ligands are designed to occupy the grooves of the G4-DNA. nih.gov This binding stabilizes the G-quadruplex conformation, making it a roadblock for enzymes like DNA polymerase and telomerase. nih.govrsc.org

Importantly, certain benzimidazole-based ligands show preferential binding and stabilization for G4 structures found in oncogene promoters (like c-MYC) over telomeric G4s or standard duplex DNA. rsc.org This selectivity is critical for targeted therapy. The introduction of fluorine atoms into the nucleic acid strand itself, such as in 2′-deoxy-2′-fluoro-d-arabinonucleic acids (2'F-ANA), has also been shown to stabilize G-quadruplex structures, demonstrating the general utility of fluorination in modulating nucleic acid conformations. nih.gov

Role as Precursors in N-Heterocyclic Carbene (NHC) Chemistry and Metal Complexation

Benzimidazoles are precursors to a class of N-heterocyclic carbenes (NHCs), which are stable singlet carbenes widely used as ligands in organometallic chemistry and catalysis. beilstein-journals.orgnih.gov The process begins with the synthesis of a benzimidazolium salt, typically by reacting the benzimidazole with an appropriate alkyl halide. nih.gov This salt is the direct precursor to the NHC.

Deprotonation of the C2 position of the benzimidazolium salt, usually with a strong base, generates the electron-rich NHC. uliege.be These carbenes are excellent ligands for a wide range of transition metals, including silver (Ag), rhodium (Rh), and palladium (Pd). nih.govrsc.org Fluorinated benzimidazolium salts have been used to synthesize Ag(I)-NHC complexes, which have applications in medicinal inorganic chemistry. nih.gov The resulting metal-NHC complexes are utilized as catalysts in various organic transformations and can also serve as agents for transmetalation, where the NHC ligand is transferred to another metal center. nih.gov

Application as Building Blocks in Functional Materials Research (e.g., Dye-Sensitized Solar Cells)

In the field of materials science, benzimidazole derivatives are valuable building blocks for functional organic materials, particularly for use in dye-sensitized solar cells (DSSCs). ntnu.edu.tw DSSCs are a type of photovoltaic cell that uses a photosensitive dye adsorbed onto a semiconductor surface to convert light into electricity. nih.gov

Benzimidazole-based organic dyes are designed with a donor-π-acceptor (D-π-A) structure, where the benzimidazole moiety can be part of the π-conjugated bridge or the donor system. ntnu.edu.tw The electronic properties of these dyes can be finely tuned by chemical modification, such as adding substituents to the benzimidazole core. The introduction of fluorine atoms onto the ancillary ligands in ruthenium-based dyes has been shown to systematically increase the open-circuit voltage (Voc) of the DSSC device. nih.gov This effect is attributed to an upward shift in the TiO2 conduction band potential and a retardation of charge recombination between the injected electrons and the electrolyte. nih.gov Therefore, the benzimidazole scaffold provides a robust and tunable platform for developing efficient light-harvesting molecules for next-generation solar energy technologies.

| Application | Compound Class | Role/Mechanism | Key Outcome |

| Dye-Sensitized Solar Cells | Ruthenium complexes with fluoro-substituted benzimidazole ligands | Photosensitizer | Increased open-circuit voltage (Voc) and reduced charge recombination. nih.gov |

| Dye-Sensitized Solar Cells | Metal-free benzimidazole-based organic dyes | Photosensitizer | High power conversion efficiencies achieved through tuning of light-harvesting properties. ntnu.edu.tw |

Mechanistic Contributions to Agrochemical Research

The chemical compound 1H-Benzimidazole, 2-(1,1-difluoroethyl)- belongs to the broader class of benzimidazole fungicides. The mechanistic contribution of this class of compounds to agrochemical research is primarily centered on their ability to disrupt the fundamental cellular processes of pathogenic fungi. The core mechanism of action for benzimidazole fungicides involves the inhibition of microtubule assembly, a critical component of cell division.

Research into benzimidazole fungicides has established that their primary molecular target is β-tubulin. nih.govnih.gov These fungicides bind to β-tubulin subunits, preventing their polymerization into microtubules. nih.govnih.gov Microtubules are essential for the formation of the mitotic spindle during cell division. By inhibiting the formation of these structures, benzimidazole fungicides effectively arrest the cell cycle, leading to the cessation of fungal growth and proliferation. nih.govresearchgate.net

While specific mechanistic studies on 1H-Benzimidazole, 2-(1,1-difluoroethyl)- are not extensively detailed in publicly available research, the presence of the 1,1-difluoroethyl group at the 2-position of the benzimidazole ring is significant. The introduction of fluorine atoms into agrochemical compounds is a well-established strategy to enhance their biological efficacy. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with the target enzyme. Furthermore, the inclusion of a difluoroethyl group can increase the lipophilicity of the compound, which may improve its ability to penetrate the fungal cell wall and membrane to reach its intracellular target.

Studies on related fluorinated benzimidazole derivatives have shown that the presence and position of fluorine substituents can significantly influence the antifungal activity. For instance, research on other fluorinated benzimidazoles has demonstrated enhanced inhibition of lipid peroxidation, which is consistent with improved antimicrobial activity. nih.gov The substitution at the 2-position of the benzimidazole ring is known to be a key determinant of its fungicidal properties.

The general fungicidal action of benzimidazoles, and by extension 1H-Benzimidazole, 2-(1,1-difluoroethyl)- , is not instantaneous but rather takes effect during the processes of cell growth and division. This targeted action on a fundamental cellular process provides a basis for their use in controlling a range of plant pathogenic fungi.

Detailed Research Findings on Benzimidazole Fungicides

The following table summarizes the established mechanism of action for the benzimidazole class of fungicides, to which 1H-Benzimidazole, 2-(1,1-difluoroethyl)- belongs.

| Aspect of Mechanism | Detailed Finding | Primary Consequence for Fungi |

| Molecular Target | β-tubulin, a protein subunit of microtubules. nih.govnih.gov | Disruption of microtubule-dependent processes. |

| Mode of Action | Inhibition of the polymerization of β-tubulin subunits into microtubules. nih.gov | Failure of mitotic spindle formation during cell division. |

| Cellular Impact | Arrest of the cell cycle, specifically during mitosis. nih.gov | Inhibition of fungal growth and proliferation. |

| Selectivity | The binding site on fungal β-tubulin is different from that in mammalian tubulin, providing a degree of selective toxicity. | Effective against susceptible fungi with minimal impact on the host plant. |

Influence of Fluoro-Substitution on Benzimidazole Activity

The table below outlines the generally accepted effects of fluorination on the properties of agrochemicals, which are applicable to understanding the potential role of the 1,1-difluoroethyl group in the subject compound.

| Property Influenced by Fluorination | General Effect | Potential Implication for 1H-Benzimidazole, 2-(1,1-difluoroethyl)- |

| Lipophilicity | Increased lipophilicity with the addition of fluorine atoms. | Enhanced penetration of fungal cell walls and membranes. |

| Binding Affinity | Altered electronic properties can lead to stronger interactions with the target site. | Potentially tighter binding to β-tubulin, increasing inhibitory potency. |

| Metabolic Stability | The carbon-fluorine bond is very strong, which can block metabolic degradation at that site. | Increased persistence of the fungicidal compound, potentially leading to longer-lasting activity. |

Future Research Directions and Current Challenges in Fluorinated Benzimidazole Chemistry

Development of Novel and Environmentally Benign Synthetic Methodologies

A primary challenge in fluorinated benzimidazole (B57391) chemistry is the development of efficient, scalable, and sustainable synthetic routes. Traditional methods for constructing the benzimidazole core, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes, often require harsh conditions, stoichiometric reagents, and environmentally detrimental solvents. rsc.orgsemanticscholar.org The introduction of fluorinated substituents, like the 1,1-difluoroethyl group, adds layers of complexity, often necessitating multi-step sequences and the use of expensive or hazardous fluorinating agents.

Future research is intensely focused on "green chemistry" principles to mitigate these issues. nih.gov Recent advancements include the use of ultrasound-assisted synthesis and integrated continuous flow systems, which can significantly shorten reaction times and improve yields for fluorinated pyrimido[1,2-a]benzimidazole (B3050247) derivatives. nih.govacs.org These methods are often metal-free and solvent-free, representing a substantial improvement in sustainability. acs.org Similarly, the use of water as a reaction medium at high temperatures has proven effective for synthesizing certain benzimidazoles, offering a clean and economical alternative to conventional organic solvents. rsc.org Catalyst development is also crucial, with nano-particle catalysts (e.g., ZnO-NPs, nano-Fe2O3) and Lewis acids like Er(OTf)3 enabling efficient cyclization reactions under milder, often solvent-free, microwave-assisted conditions. semanticscholar.orgnih.gov

For a specific target like 1H-Benzimidazole, 2-(1,1-difluoroethyl)- , these methodologies hold great promise. A prospective green synthesis could involve the direct condensation of an o-phenylenediamine (B120857) with a 2,2-difluoropropanoic acid derivative, catalyzed by a recyclable nanoparticle catalyst under microwave irradiation, thereby avoiding harsh acids and high-boiling point solvents.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Synthesis

| Feature | Traditional Methods | Emerging Green Methods | Potential Application for 2-(1,1-difluoroethyl)-1H-Benzimidazole |

| Conditions | High temperatures, strong acids (e.g., HCl), long reaction times. rsc.orgresearchgate.net | Mild conditions, microwave irradiation, ultrasound. nih.govnih.gov | Microwave-assisted condensation of o-phenylenediamine and a 2,2-difluoropropanoic acid derivative. |

| Solvents | Volatile organic compounds (VOCs), high-boiling point solvents (e.g., DMF). nih.govacs.org | Water, solvent-free conditions, deep eutectic solvents. rsc.orgnih.govrsc.org | Solvent-free reaction using a solid-supported catalyst or synthesis in high-temperature water. |

| Catalysts | Often stoichiometric reagents, corrosive acids. nih.gov | Recyclable nano-particle catalysts (ZnO, Fe2O3), Lewis acids, metal-free systems. semanticscholar.orgacs.org | Use of a recyclable nano-Fe2O3 catalyst to drive the cyclization efficiently. |

| Sustainability | High waste production, use of hazardous materials. | Atom-economical, reduced waste, improved energy efficiency. acs.org | A one-pot synthesis that minimizes purification steps and solvent waste. |

Advancements in Integrated Experimental and Computational Approaches for Predictive Design

The trial-and-error approach to drug discovery and materials development is being progressively replaced by rational, predictive design. Integrating computational chemistry with experimental synthesis is a major frontier in fluorinated benzimidazole research. researchgate.net Techniques like Density Functional Theory (DFT) are employed to optimize molecular geometries, calculate electronic properties, and predict the stability and reactivity of novel benzimidazole derivatives. nih.govacs.org This allows researchers to screen virtual libraries of compounds and prioritize synthetic targets with the most promising characteristics.

Molecular docking studies are another powerful tool, used to predict the binding interactions between a ligand, such as a fluorinated benzimidazole, and a biological target like an enzyme or protein receptor. researchgate.netnih.gov For instance, docking simulations have been used to understand how benzimidazole-triazole hybrids bind to DNA topoisomerase I, providing insights that guide the design of more potent anticancer agents. nih.govacs.org Beyond simple docking, molecular dynamics (MD) simulations can model the dynamic behavior of a ligand-protein complex over time, offering a more realistic picture of the binding event. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now routinely used to evaluate the drug-likeness of candidate molecules early in the discovery process, saving considerable time and resources. nih.govnih.gov

In the context of 1H-Benzimidazole, 2-(1,1-difluoroethyl)- , these integrated approaches are invaluable. DFT calculations can elucidate the electronic impact of the difluoroethyl group on the benzimidazole core, predicting its influence on pKa, hydrogen bonding capability, and susceptibility to metabolic attack. Molecular docking could be used to design complex molecules incorporating this scaffold, predicting their affinity for specific targets. For example, by modeling the scaffold in the active site of a viral polymerase or a kinase, researchers can rationally design further substitutions on the benzimidazole ring to optimize binding interactions.

Table 2: Computational Tools in Fluorinated Benzimidazole Design

| Computational Method | Application | Relevance to 2-(1,1-difluoroethyl)-1H-Benzimidazole |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, reaction energetics, spectroscopic properties. nih.govnih.gov | Predicting the stability, reactivity, and influence of the -CHF2CH3 group on the aromatic system. |

| Molecular Docking | Prediction of binding mode and affinity of a small molecule to a macromolecular target. nih.govresearchgate.netnih.gov | Guiding the design of derivatives by virtually screening their potential as inhibitors of specific enzymes (e.g., kinases, proteases). |

| Molecular Dynamics (MD) Simulations | Simulating the time-dependent behavior of molecular systems, assessing conformational stability of ligand-receptor complexes. nih.gov | Validating docking poses and understanding the dynamic stability of the compound within a biological target's binding site. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity to predict the activity of new compounds. acs.orgnih.gov | Developing models to predict the biological activity of new derivatives based on physicochemical properties. |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity profiles. acs.orgnih.gov | Early-stage assessment of drug-likeness, flagging potential liabilities before synthesis. |

Exploration of Underexplored Reactivity Profiles and Selective Functionalization

While the benzimidazole core is a well-established heterocycle, the influence of specific fluorinated substituents on its reactivity is an area ripe for exploration. The electron-withdrawing nature of the 1,1-difluoroethyl group in 1H-Benzimidazole, 2-(1,1-difluoroethyl)- is expected to significantly modulate the electronic properties of the entire molecule. This influences the acidity of the N-H proton, the nucleophilicity of the second imidazole (B134444) nitrogen, and the susceptibility of the benzene (B151609) ring to electrophilic or nucleophilic aromatic substitution.

A key challenge and future direction is the development of methods for the late-stage, selective functionalization of the benzimidazole scaffold. Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. acs.org For the 2-(1,1-difluoroethyl)-1H-benzimidazole scaffold, research could target the selective C-H functionalization at positions 4, 5, 6, or 7 of the benzene ring. This would allow for the rapid generation of diverse analogues from a common intermediate, which is highly valuable for building structure-activity relationships (SAR). mdpi.com

Furthermore, the reactivity of the N-H bond offers a straightforward handle for modification. Alkylation or acylation at this position is a common strategy, but exploring more complex reactions, such as N-arylation or the introduction of other heterocyclic motifs, could lead to novel molecular architectures with unique properties. nih.gov Understanding the interplay between the difluoroethyl group and the reactivity of different positions on the scaffold is a fundamental challenge that will unlock new synthetic possibilities.

Table 3: Potential Functionalization Sites and Reactions for 2-(1,1-difluoroethyl)-1H-Benzimidazole

| Reaction Site | Type of Reaction | Potential Reagents and Conditions | Desired Outcome |

| N1-H | Alkylation / Acylation | Alkyl halides, acyl chlorides with a base (e.g., K2CO3). tsijournals.com | Introduction of diverse side chains to modulate solubility and biological interactions. |

| N1-H | N-Arylation | Aryl boronic acids, Cu or Pd catalyst (Buchwald-Hartwig coupling). | Synthesis of complex N-aryl benzimidazoles with extended π-systems. |

| Benzene Ring (C4-C7) | C-H Activation/Functionalization | Pd, Ru, or Rh catalysts with appropriate directing groups or ligands. acs.org | Selective introduction of aryl, alkyl, or other functional groups directly onto the benzene ring. |

| Benzene Ring (C4-C7) | Electrophilic Aromatic Substitution | Nitrating or halogenating agents (e.g., HNO3/H2SO4, NBS). | Introduction of electron-withdrawing or -donating groups to fine-tune electronic properties. |

Investigation of Complex Molecular Systems Incorporating the 1H-Benzimidazole, 2-(1,1-difluoroethyl)- Scaffold

The ultimate goal for a novel chemical scaffold is its incorporation into functional molecular systems. For 1H-Benzimidazole, 2-(1,1-difluoroethyl)- , this represents a significant and exciting research direction. The unique combination of the rigid, aromatic benzimidazole core and the polar, lipophilic difluoroethyl group makes it an attractive building block for a variety of applications.

In medicinal chemistry, this scaffold can be integrated into "hybrid molecules," where it is combined with other pharmacophores (e.g., triazoles, pyrazoles, oxadiazoles) to create agents with potentially novel or synergistic mechanisms of action. nih.govacs.orgnih.gov For example, linking it to a known DNA minor groove binder could create a conjugate with enhanced cellular uptake and a targeted mode of action. The difluoroethyl group is particularly interesting in this regard, as it can mimic a hydroxyl or thiol group in binding interactions while providing superior metabolic stability.

Beyond medicine, fluorinated benzimidazoles have potential in materials science. Their electronic properties and ability to participate in hydrogen bonding and π-stacking make them candidates for use in organic light-emitting diodes (OLEDs), fluorescent sensors, or as ligands in coordination chemistry. mdpi.com The investigation of metal complexes of 2-(1,1-difluoroethyl)-1H-benzimidazole could yield novel materials with interesting photophysical or catalytic properties. For instance, lanthanide or zinc complexes could exhibit unique luminescent behaviors, including mechanochromism or vapochromism. mdpi.comnih.gov The challenge lies in designing and synthesizing these complex systems and fully characterizing the unique properties imparted by the difluoroethyl-benzimidazole unit.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 1,1-difluoroethyl group at the 2-position of 1H-benzimidazole?

- Methodological Answer : The 1,1-difluoroethyl group can be introduced via nucleophilic substitution using 1,1-difluoroethyl chloride as a reagent. This approach is analogous to methods used for synthesizing (1,1-difluoroethyl)arenes, where transition metal catalysts (e.g., Pd or Cu) facilitate cross-coupling reactions. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and regioselectivity .

Q. Which spectroscopic and analytical techniques are critical for characterizing 2-(1,1-difluoroethyl)-1H-benzimidazole derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and electronic environments (e.g., chemical shifts for fluorine-proton coupling).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-F stretching at 1100–1200 cm).

- X-ray Crystallography : Resolve 3D structure and confirm regiochemistry, if single crystals are obtainable .

Q. What in vitro assays are commonly employed to assess the biological activity of 2-(1,1-difluoroethyl)-1H-benzimidazole derivatives?

- Methodological Answer :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values.

- Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition) using fluorescence-based or radiometric methods.

- Antimicrobial Testing : Broth microdilution for MIC determination against bacterial/fungal strains .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis and reactivity of 2-(1,1-difluoroethyl)-1H-benzimidazole derivatives?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G* to:

- Predict reaction pathways (e.g., transition state energies for alkylation).

- Analyze electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on ring reactivity).

- Validate spectroscopic data by comparing calculated vs. experimental NMR chemical shifts .

Q. How to resolve discrepancies between in silico binding affinity predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Validation Steps :

Perform molecular dynamics (MD) simulations to assess protein-ligand stability under physiological conditions.

Re-evaluate docking poses with explicit solvent models to account for solvation effects.

Experimentally verify protonation states (e.g., pH-dependent activity assays) and tautomeric forms.

- Example : In EGFR inhibition studies, discrepancies may arise from improper modeling of fluorine’s electrostatic interactions with the kinase active site .

Q. What structural modifications improve the pharmacokinetic profile of 2-(1,1-difluoroethyl)-1H-benzimidazole derivatives?

- Methodological Answer :

- Solubility Enhancement : Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions (e.g., N1 or benzene ring).

- Metabolic Stability : Replace metabolically labile substituents (e.g., methyl groups) with deuterated analogs or fluorinated moieties.

- Prodrug Strategies : Mask polar groups (e.g., phosphate esters) to enhance bioavailability, followed by enzymatic activation in vivo .

Data Analysis and Contradiction Management

Q. How to address inconsistencies in cytotoxicity data across different cell lines for derivatives of this compound?

- Methodological Answer :

- Dose-Response Curves : Ensure consistent assay protocols (e.g., incubation time, cell density).

- Mechanistic Studies : Use flow cytometry (apoptosis/necrosis assays) or Western blotting (e.g., caspase-3 activation) to confirm cell death pathways.

- Cross-Laboratory Validation : Compare results with standardized reference compounds (e.g., doxorubicin) to rule out technical variability .

Q. What computational tools predict ADMET properties of 2-(1,1-difluoroethyl)-1H-benzimidazole derivatives?

- Methodological Answer :

- Software : Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 interactions.

- Toxicity Prediction : Leverage ProTox-II for hepatotoxicity and Ames mutagenicity screening.

- Experimental Follow-Up : Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.